

# long-term efficacy and safety data from the S1806 study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: SSE1806  
Cat. No.: B12392303

[Get Quote](#)

An Objective Comparison of Perioperative Atezolizumab in Muscle-Invasive Bladder Cancer: A Guide for Researchers Based on Interim S1806 Study Data

For professionals in oncology research and drug development, the S1806 clinical trial represents a pivotal investigation into the role of immunotherapy in combination with standard trimodality therapy for localized muscle-invasive bladder cancer (MIBC). This guide provides a detailed comparison of the treatment arms within the phase III randomized S1806/INTACT trial, focusing on the most current, publicly available long-term safety and methodological data.

It is important to note that the S1806 trial is ongoing, and as such, long-term efficacy data, such as bladder intact event-free survival (the primary endpoint), has not yet been reported. The following information is based on interim safety analyses.

## Experimental Protocols

The S1806 trial is a phase III randomized study designed to evaluate the efficacy and safety of adding the immunotherapy agent atezolizumab to standard concurrent chemoradiotherapy (CRT).[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Patient Population:** The study enrolls patients with non-metastatic, muscle-invasive bladder cancer (T2-T4aN0M0).[\[1\]](#)[\[4\]](#)[\[5\]](#)

**Randomization:** Patients are randomized on a 1:1 basis to one of two treatment arms.[\[4\]](#)[\[5\]](#)

- Control Arm: Patients receive the standard trimodality therapy, which consists of maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiation.[4][5]
- Investigational Arm: Patients receive the same trimodality therapy as the control arm, with the addition of atezolizumab. The immunotherapy drug is administered every three weeks for a duration of six months, concurrently with and following the chemoradiation treatment.[4][5][6]

**Stratification Factors:** Patients are stratified based on several factors, including performance status, tumor stage (T2 vs. T3/T4), the specific chemotherapy agent used, and the radiation field (bladder only vs. small pelvis).[2]

**Follow-up:** Following the completion of chemoradiation, patients undergo a biopsy at the three-month mark to assess the treatment response. They are then followed for a period of five years to monitor for recurrence or survival.[2]

## Comparative Safety Data

Interim safety analyses of the S1806 trial have been presented, with the most comprehensive data available from an assessment of the first 213 patients.[4][5] While the addition of atezolizumab did show a higher incidence of Grade 3 or higher toxicities, these were predominantly hematological and not considered to be immune-related by the treating physicians.[4][5][7] Crucially, no new or unexpected safety signals were observed in the investigational arm.[1] An earlier safety analysis on the first 73 patients also concluded that there was no evidence of increased immune-related Grade 3-5 adverse events, leading to the recommendation to continue trial enrollment.[2]

| Metric                                        | Trimodality Therapy Alone<br>(Control Arm) | Trimodality Therapy +<br>Atezolizumab<br>(Investigational Arm) |
|-----------------------------------------------|--------------------------------------------|----------------------------------------------------------------|
| Number of Patients Assessed                   | 100                                        | 113                                                            |
| Patients with Grade 3 or<br>Higher Toxicities | 44 (44%)                                   | 65 (58%)                                                       |
| Nature of Most Common<br>Toxicities           | Hematological                              | Hematological                                                  |

Data from the safety report on the first 213 patients as presented at the 2022 ASTRO annual meeting.[4][5][7]

## Visualizing the Research Framework

To better understand the structure of the S1806 trial and the mechanism of the investigational therapy, the following diagrams have been generated.

[Click to download full resolution via product page](#)

Caption: S1806 trial experimental workflow.



[Click to download full resolution via product page](#)

Caption: Atezolizumab's mechanism of action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. urotoday.com [urotoday.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 4. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 5. medicalxpress.com [medicalxpress.com]
- 6. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 7. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- To cite this document: BenchChem. [long-term efficacy and safety data from the S1806 study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392303#long-term-efficacy-and-safety-data-from-the-s1806-study]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)